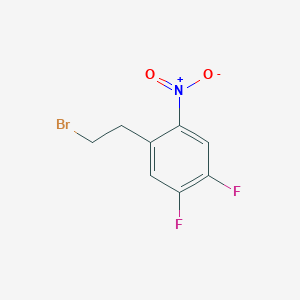
6-Ethynyl-1H-indazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethynyl-1H-indazol-3-amine is a chemical compound belonging to the indazole family, characterized by its unique structure that includes an ethynyl group attached to the indazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethynyl-1H-indazol-3-amine typically involves multiple steps, starting with the preparation of the indazole core. One common method is the cyclization of o-aminobenzonitrile derivatives under acidic conditions to form the indazole ring. Subsequent functionalization introduces the ethynyl group at the 6-position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethynyl-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form ethynyl derivatives.
Reduction: Reduction reactions can be performed to modify the indazole core.
Substitution: The compound can participate in nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution reactions often involve nucleophiles like alkyl halides or amines.
Major Products Formed: The major products from these reactions include various substituted indazoles and ethynyl derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
6-Ethynyl-1H-indazol-3-amine has shown promise in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in targeting specific diseases.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 6-ethynyl-1H-indazol-3-amine exerts its effects involves interactions with molecular targets and pathways. For example, in anticancer applications, the compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1H-indazole-3-amine
6-aminobenzimidazole
1H-indazole-6-amine
Propriétés
Formule moléculaire |
C9H7N3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
6-ethynyl-1H-indazol-3-amine |
InChI |
InChI=1S/C9H7N3/c1-2-6-3-4-7-8(5-6)11-12-9(7)10/h1,3-5H,(H3,10,11,12) |
Clé InChI |
BKQIAVFQXSTVQN-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC2=C(C=C1)C(=NN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15319292.png)

![2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B15319302.png)
![2-[2-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B15319307.png)

![1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylicacid](/img/structure/B15319317.png)




